2,6-Dichloroquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
2,6-dichloroquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(4-7)6(5-13)3-10(12)14-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGULUBVYWUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50504-14-8 | |
| Record name | 2,6-dichloroquinoline-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,6-Dichloroquinoline-4-carbonitrile structure and properties
An In-Depth Technical Guide to 2,6-Dichloroquinoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While detailed public data on this specific molecule is nascent, its structural motifs—the quinoline core, halogen substituents, and a nitrile group—suggest its considerable potential as a versatile synthetic intermediate. This document consolidates available identification data and, drawing from extensive expertise in organic chemistry and drug discovery, presents a reasoned overview of its likely physicochemical properties, spectroscopic signatures, and plausible synthetic pathways. We further explore its chemical reactivity and potential applications as a scaffold for novel therapeutic agents, supported by data from analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to leverage this compound in their work.
Molecular Identity and Structural Framework
This compound is a polysubstituted aromatic heterocycle. Its core is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The molecule is further functionalized with two chlorine atoms at positions 2 and 6, and a nitrile group (-C≡N) at position 4. This specific arrangement of electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.
The chlorine atoms at positions 2 and 4 are known to activate the quinoline ring for nucleophilic aromatic substitution, while the nitrile group offers a versatile handle for further chemical transformations.
Caption: Core identification data for this compound.
Physicochemical and Spectroscopic Profile
Experimental data for this compound is not extensively published. The following properties are a combination of available supplier data and expert predictions based on the molecular structure. These predictions are crucial for designing experiments, such as selecting appropriate solvents for reactions or purification.
Physicochemical Properties
| Property | Value / Predicted Range | Justification / Source |
| Appearance | Off-white to light yellow solid | Typical appearance for halogenated aromatic compounds. |
| Melting Point | >150 °C (Predicted) | The rigid, planar structure and polar groups suggest strong intermolecular forces, leading to a relatively high melting point. The related compound 2,6-dichloroquinoline melts at 161-164 °C.[1] |
| Boiling Point | >350 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. A related isomer, 4,6-dichloro-quinoline-3-carbonitrile, has a predicted boiling point of 369.8 °C.[2] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and DMSO; Insoluble in water. | The chlorinated aromatic structure predicts good solubility in non-polar to moderately polar aprotic organic solvents. Poor solubility in water is expected due to its hydrophobicity. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | Recommended by suppliers to ensure long-term stability and prevent potential hydrolysis or degradation.[3] |
Predicted Spectroscopic Signatures
Spectroscopic analysis is the cornerstone of structural verification. For a novel or sparsely documented compound, predicting its spectral output is a key step in confirming its identity post-synthesis.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm).
-
One singlet for the proton at position 3.
-
A doublet for the proton at position 8.
-
A doublet of doublets for the proton at position 7.
-
The proton at position 5 will appear as a doublet. The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents.
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display 10 unique carbon signals.
-
The nitrile carbon (-C≡N) is expected in the δ 115-120 ppm range.
-
Carbons attached to chlorine (C2, C6) will be deshielded.
-
Quaternary carbons will likely show lower intensity due to longer relaxation times.[4]
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
A sharp, strong absorption band between 2220-2240 cm⁻¹ , which is highly characteristic of the C≡N stretch of an aromatic nitrile.
-
Multiple bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N bond stretching within the quinoline ring.
-
C-Cl stretching absorptions are expected in the fingerprint region, typically below 850 cm⁻¹.
-
Proposed Synthetic Strategy and Characterization Workflow
Multi-Step Synthetic Pathway
The proposed synthesis begins with 4-chloroaniline and proceeds through a cyclization reaction to form the quinoline core, followed by chlorination and cyanation. This multi-step approach allows for controlled functionalization.
Caption: Proposed synthetic pathways to this compound.
Expert Rationale:
-
Pathway A (Preferred): This route leverages well-established quinoline chemistry. The Gould-Jacobs reaction provides a reliable method for constructing the substituted quinoline ring system. Subsequent chlorination of the 4-hydroxy group is a standard transformation. The key step is the introduction of the nitrile. Direct cyanation of a haloquinoline at position 4 can be challenging. A more robust method involves converting the quinoline to its N-oxide. This activates the C2 and C4 positions towards nucleophilic attack. A Reissert-Henze type reaction using a cyanide source like trimethylsilyl cyanide (TMSCN) can then install the nitrile group at the 4-position.
-
Pathway B (Alternative): This hypothetical pathway involves exhaustive chlorination to form a trichloroquinoline intermediate. This would be followed by a selective nucleophilic aromatic substitution (SNAr) at the C4 position with a cyanide salt. The success of this route depends critically on the relative reactivity of the C2 and C4 chlorine atoms, with the C4 position generally being more susceptible to substitution.
Standard Characterization Protocol
A self-validating protocol ensures that the synthesized compound meets the required identity, purity, and quality standards.
-
Purification: The crude product from the final synthetic step should be purified, typically by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain an analytically pure sample.
-
Structural Confirmation (NMR & MS):
-
Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra. The data should be consistent with the predicted signatures in section 2.2.
-
Prepare a dilute solution in methanol or acetonitrile and analyze via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). The measured exact mass should be within 5 ppm of the theoretical mass for C₁₀H₄Cl₂N₂.
-
-
Purity Assessment (HPLC):
-
Develop a reverse-phase HPLC method (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA).
-
Inject a solution of the final compound. The resulting chromatogram should show a single major peak with >95% purity by area integration.
-
-
Functional Group Verification (IR):
-
Prepare a KBr pellet or cast a thin film of the compound.
-
Acquire an IR spectrum and confirm the presence of the characteristic sharp C≡N stretch around 2230 cm⁻¹.
-
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block. Its three distinct functional groups serve as reactive handles for constructing diverse molecular libraries for biological screening. Quinolines are a well-known class of "privileged structures" in medicinal chemistry, forming the basis for numerous approved drugs.[5][6]
Caption: Key derivatization pathways for this compound.
Expert Rationale:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated and is the most probable site for SNAr. This allows for the facile introduction of a wide variety of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This is a cornerstone strategy in medicinal chemistry for rapidly generating analogs to explore structure-activity relationships (SAR). The quinoline scaffold is present in many kinase inhibitors, and derivatization at this position is a common strategy to target the ATP-binding pocket.[7]
-
Nitrile Group Chemistry: The 4-cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary aminomethyl group. Each of these new functional groups provides further opportunities for derivatization, such as amide coupling or reductive amination.
The combination of these reactive sites makes this compound a powerful intermediate for creating libraries of compounds for screening against various biological targets, including kinases, parasites, and bacteria.[5][6]
Safety and Handling
As a research chemical, this compound should be handled with appropriate care, assuming it is hazardous until proven otherwise.
-
GHS Hazard Classification (Inferred): No specific safety data sheet (SDS) is available. Based on structurally related compounds like 2,6-dichloroquinoline, the following GHS classifications are anticipated.[8][9]
-
Recommended Precautions:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C under an inert atmosphere.[3]
-
Conclusion
This compound represents a molecule of high synthetic potential that remains underexplored in the scientific literature. Its structure, featuring a privileged quinoline core and multiple reactive sites, positions it as an ideal starting material for the synthesis of novel compound libraries in drug discovery and materials science. This guide has provided a framework for understanding its fundamental properties, offered plausible and robust synthetic strategies, and outlined its potential for chemical derivatization. It is our expert assessment that this compound is a valuable tool for researchers, and we encourage further investigation into its synthesis, characterization, and application.
References
- Lead Sciences. (n.d.). This compound.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 50504-14-8].
-
PubChem. (n.d.). 2,6-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,6-dichloroquinoline. Retrieved from [Link]
-
da Gama, A. N. S., & Soeiro, M. de N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 2,6-Dichloroquinoline. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
SWK. (2015). Carbon and 2D NMR. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. memphis.edu [memphis.edu]
- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Exploratory Synthesis of 2,6-Dichloroquinoline Analogs
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Its versatile biological activities span antimalarial, antibacterial, anti-inflammatory, and anticancer applications.[1][2] Among the vast library of quinoline derivatives, 2,6-dichloroquinoline emerges as a particularly valuable and versatile intermediate.[2] The differential reactivity of its two chlorine-substituted positions—the highly activated C2 position and the more stable C6 position—allows for sequential and regioselective functionalization. This property makes it an ideal scaffold for generating diverse molecular libraries in the quest for novel drug candidates.
This guide provides a comprehensive exploration of the synthetic strategies for constructing 2,6-dichloroquinoline and its analogs. We will delve into the foundational principles of classical quinoline syntheses, detail specific methodologies for introducing the dichloro substitution pattern, and present field-proven protocols for subsequent diversification. The causality behind experimental choices, from reaction mechanisms to purification strategies, is elucidated to provide researchers with a robust framework for their own exploratory studies.
Part 1: Foundational Strategies for Assembling the Quinoline Core
The construction of the fundamental quinoline heterocycle has been a subject of extensive research for over a century, leading to several powerful named reactions.[3] Understanding these classical methods is essential, as they provide the strategic basis for synthesizing the substituted precursors required for 2,6-dichloroquinoline.
Key Classical Quinoline Syntheses
Several robust methods exist for the initial construction of the quinoline ring, each with distinct advantages depending on the available starting materials and desired substitution patterns.[3][4]
| Synthesis Method | Primary Reactants | Typical Conditions | Primary Product Type |
| Skraup-Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., H₂SO₄), Oxidizing Agent | Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Acid Catalysis (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines[3][5] |
| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Polysubstituted Quinolines[4][6] |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | High Temperature (Thermal Cyclization) | 4-Hydroxyquinoline Derivatives[7][8] |
Mechanistic Insight: The Friedländer Annulation
The Friedländer synthesis is a straightforward and powerful method involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][9] The reaction can be catalyzed by either acid or base.[6] The acid-catalyzed pathway, for instance, proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to yield the aromatic quinoline ring. This method's efficiency and tolerance for a variety of functional groups make it a staple for generating polysubstituted quinolines.[4][10]
Caption: Acid-catalyzed Friedländer Annulation workflow.
Strategic Choice: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Precursors
The Gould-Jacobs reaction is particularly relevant to our target scaffold. It involves the reaction of an aniline with an alkoxymethylenemalonate ester, which proceeds through two key stages: an initial condensation-elimination to form an anilidomethylenemalonate, followed by a high-temperature thermal cyclization.[8] This sequence reliably produces a 4-hydroxyquinoline core, which is an essential precursor for introducing the chloro-substituent at the C2 and C4 positions (via tautomerization to the quinolin-2-one and subsequent chlorination).[7] The reaction is often performed at temperatures exceeding 250°C, though modern protocols utilizing microwave irradiation can significantly reduce reaction times and improve yields.[8][11]
Caption: Stepwise mechanism of the Gould-Jacobs reaction.
Part 2: Targeted Synthesis of the 2,6-Dichloroquinoline Scaffold
With a foundational understanding of quinoline synthesis, we now focus on the specific construction of the 2,6-dichloro derivative. A common and effective strategy involves building a 6-chloro-substituted quinolinone precursor first, followed by a deoxychlorination step to install the second chlorine atom at the C2 position.
Workflow: From Chlorinated Aniline to Dichloroquinoline
The overall synthetic pathway is a logical sequence of ring formation followed by targeted chlorination. This multi-step process offers robust control over the final substitution pattern.
Caption: General synthetic workflow to 2,4,6-trichloroquinoline.
Note: The initial product of this specific sequence is often 2,4,6-trichloroquinoline, which can be selectively reduced or further functionalized. For the specific synthesis of 2,6-dichloro analogs, a precursor like 6-chloro-2-hydroxyquinoline would be used.
Protocol 1: Synthesis of 6-Chloro-2-hydroxyquinoxaline (A Quinoline Analog Precursor)
While not a quinoline, the synthesis of the quinoxaline analog provides a relevant and well-documented example of forming a chlorinated heterocyclic core that can be subsequently functionalized. A common route involves the condensation of p-chloro-o-nitroaniline with diketene, followed by cyclization, reduction, and acidification.[12]
Step-by-Step Methodology:
-
Condensation & Cyclization: React p-chloro-o-nitroaniline with diketene. This is followed by cyclization to form the initial heterocyclic ring.
-
Reduction: The nitro group is reduced to an amine. While various reducing agents can be used, sodium hydrosulfide (NaHS) is a cost-effective option for industrial-scale production.[12]
-
Work-up and Acidification: After reduction, the reaction mixture is treated to remove impurities. A key challenge when using NaHS is the formation of polysulfide byproducts, which can lead to elemental sulfur contamination upon acidification.[12] A patented improvement involves bubbling air through the heated, alkaline reaction mixture in the presence of activated carbon to catalytically oxidize these polysulfides before acidification.[12]
-
Isolation: The 6-chloro-2-hydroxyquinoxaline product is then isolated.
Protocol 2: Deoxychlorination using Phosphorus Oxychloride (POCl₃)
This is a critical and widely used transformation in heterocyclic chemistry to convert a hydroxyl or keto group (in its enol form) into a chloro group. The conversion of a 6-chloro-2-hydroxyquinoline or a similar quinolinone to 2,6-dichloroquinoline is a classic example.
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The lone pair of electrons on the oxygen of the hydroxyl group (or its tautomeric keto form) attacks the electrophilic phosphorus atom, initiating a sequence of reactions that ultimately replaces the C-O bond with a C-Cl bond. The reaction is often performed with an excess of POCl₃, which can also serve as the solvent.[13] Sometimes, phosphorus pentachloride (PCl₅) is added to enhance the reactivity.[14]
Step-by-Step Methodology: [13]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the starting material (e.g., 6-chloro-2-hydroxyquinoline). All glassware must be thoroughly dried to prevent decomposition of the POCl₃.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (typically 2-5 equivalents) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This is a highly exothermic and hazardous step that generates HCl gas and must be performed in a well-ventilated fume hood.
-
Isolation: The solid 2,6-dichloroquinoline product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Part 3: Diversification of the 2,6-Dichloroquinoline Scaffold
The synthetic utility of 2,6-dichloroquinoline lies in the differential reactivity of its two chloro-substituents. The chlorine atom at the C2 position is significantly more activated towards nucleophilic aromatic substitution (SNAAr) than the chlorine at the C6 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution at C2. This reactivity difference allows for the selective functionalization at the C2 position while leaving the C6-Cl bond intact for potential subsequent transformations.
Selective Nucleophilic Aromatic Substitution (SNAAr) at C2
A vast array of analogs can be generated by reacting 2,6-dichloroquinoline with various nucleophiles.
Representative Nucleophilic Substitutions
| Nucleophile Class | Example Nucleophile | C2-Substituted Product |
| Amines | Aniline, Benzylamine, Morpholine | 2-Anilino-6-chloroquinoline |
| Alcohols/Phenols | Sodium Methoxide, Phenol | 6-Chloro-2-methoxyquinoline |
| Thiols | Sodium Thiophenoxide | 6-Chloro-2-(phenylthio)quinoline |
General Protocol for C2-Amination:
-
Setup: Dissolve 2,6-dichloroquinoline (1 equivalent) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) to the solution.
-
Reaction: Heat the reaction mixture, typically between 80-150°C, and monitor by TLC.
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 4: Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a self-validating workflow.
-
Thin Layer Chromatography (TLC): Used for real-time reaction monitoring and for determining appropriate solvent systems for column chromatography.[13]
-
High-Performance Liquid Chromatography (HPLC): The predominant technique for assessing the purity of final compounds and intermediates.[15] HPLC coupled with UV, DAD, or mass spectrometry (MS) detectors provides quantitative purity data.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for chlorinated molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.
Conclusion
The exploratory synthesis of 2,6-dichloroquinoline analogs is a strategically rich field driven by the quest for new therapeutic agents. A mastery of classical quinoline ring-forming reactions, particularly the Gould-Jacobs synthesis, provides a reliable pathway to essential quinolinone intermediates. The subsequent deoxychlorination with reagents like phosphorus oxychloride is a robust and scalable method for installing the key C2-chloro substituent. The true power of the 2,6-dichloroquinoline scaffold is then unlocked through selective nucleophilic substitution, enabling the rapid generation of diverse chemical libraries. By integrating these well-established protocols with rigorous analytical validation, researchers are well-equipped to explore the vast chemical space and therapeutic potential of this privileged heterocyclic core.
References
-
Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]
-
Wikipedia. Skraup reaction. Available from: [Link]
-
ResearchGate. Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
MDPI. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]
- Google Patents. WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline.
- Google Patents. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
- Google Patents. CN103524358A - Synthetic method of 2, 6-dichloroaniline.
-
NIH PubChem. 2,4-Dichloroquinoline. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]
-
PMC - NIH. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available from: [Link]
-
Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
-
Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Available from: [Link]
-
Wordpress. List of Reagents. Available from: [Link]
-
Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]
-
RSC Publishing. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Available from: [Link]
-
PMC - NIH. 4,7-Dichloroquinoline. Available from: [Link]
-
YouTube. Skraup Synthesis | Quinoline | Doebner Miller Reaction. Available from: [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2,6-Dichloroquinoline-4-carbonitrile
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, agrochemicals, and materials. Specifically, quinoline-4-carbonitrile derivatives serve as crucial intermediates in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds. The strategic placement of chloro- and cyano- functional groups on the quinoline ring provides versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse molecular libraries for drug discovery and development.
This document provides a comprehensive, field-proven guide for the multi-step synthesis of 2,6-dichloroquinoline-4-carbonitrile. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the protocol but also understand the underlying chemical principles for potential adaptation and troubleshooting.
Proposed Overall Synthetic Strategy
The synthesis of this compound is proposed via a robust three-step sequence, commencing with the construction of the quinoline core, followed by functional group interconversions. This strategy is designed for efficiency and scalability, leveraging well-established and reliable chemical transformations.
Caption: Proposed three-step synthesis of this compound.
Part 1: Synthesis of 6-Chloro-4-hydroxy-2(1H)-quinolone (Intermediate I-A)
Principle and Rationale
The initial step involves the construction of the quinoline core using a Conrad-Limpach reaction. This classic method involves the condensation of an aniline (4-chloroaniline) with a β-ketoester (diethyl malonate) to form a β-anilinoacrylate, which is subsequently cyclized at high temperature to yield the 4-hydroxyquinoline derivative. Using 4-chloroaniline as the starting material ensures the incorporation of the chlorine atom at the 6-position of the quinoline ring.
Detailed Experimental Protocol: Step 1
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chloroaniline (0.1 mol, 12.76 g) and diethyl malonate (0.15 mol, 24.02 g).
-
Condensation: Heat the reaction mixture with stirring to 140-150 °C in an oil bath for 2 hours. The ethanol produced during the condensation will distill off.
-
Cyclization: After 2 hours, slowly raise the temperature of the oil bath to 250 °C. Maintain this temperature for 30 minutes. The mixture will become a thick, stirrable paste.
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add 100 mL of 10% aqueous sodium hydroxide solution. The solid will dissolve.
-
Precipitation: Heat the resulting solution to boiling, then cool to room temperature. Acidify the solution to pH 4-5 with glacial acetic acid. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product, 6-chloro-4-hydroxy-2(1H)-quinolone, in a vacuum oven at 80 °C. The expected yield is 75-85%.
Part 2: Synthesis of 2,4,6-Trichloroquinoline (Intermediate II)
Principle and Rationale
This step involves the conversion of the hydroxyl and keto groups of the quinolone intermediate into chloro groups. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic substitution by chloride ions provided by the POCl₃ itself. This step is critical as it activates the 4-position for the subsequent cyanation.
Detailed Experimental Protocol: Step 2
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to capture HCl fumes), place 6-chloro-4-hydroxy-2(1H)-quinolone (0.05 mol, 9.78 g).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 110 °C) in an oil bath and maintain for 3 hours. The solid will gradually dissolve. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: (Caution: Perform in a well-ventilated fume hood) . Slowly and carefully pour the viscous residue onto 500 g of crushed ice with vigorous stirring. A solid precipitate will form.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product into dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol/water to obtain 2,4,6-trichloroquinoline as a solid. The expected yield is 80-90%.
Caption: Simplified mechanism for the chlorination of the quinolone intermediate.
Part 3: Synthesis of this compound (Target Compound)
Principle and Rationale
The final step is a nucleophilic aromatic substitution (SNAAr) reaction. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for its selective replacement by a cyanide nucleophile. Sodium or potassium cyanide is used as the cyanide source in a polar aprotic solvent like DMSO or DMF to facilitate the reaction.[1]
Detailed Experimental Protocol: Step 3
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloroquinoline (0.02 mol, 4.65 g) in 50 mL of dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (NaCN, 0.03 mol, 1.47 g) to the solution. (Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a fume hood. Have a cyanide antidote kit available).
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual DMSO and inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetonitrile to afford pure this compound. The expected yield is 70-80%.
Quantitative Data Summary
| Step | Reactant | M.W. ( g/mol ) | Equivalents | Amount | Reagent/Solvent | Conditions | Product | Expected Yield |
| 1 | 4-Chloroaniline | 127.57 | 1.0 | 12.76 g | Diethyl malonate | 140-250 °C, 2.5 h | 6-Chloro-4-hydroxy-2(1H)-quinolone | 75-85% |
| 2 | 6-Chloro-4-hydroxy-2(1H)-quinolone | 195.6 | 1.0 | 9.78 g | POCl₃ | Reflux (~110 °C), 3 h | 2,4,6-Trichloroquinoline | 80-90% |
| 3 | 2,4,6-Trichloroquinoline | 232.48 | 1.0 | 4.65 g | NaCN, DMSO | 90 °C, 4-6 h | This compound | 70-80% |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care.
-
Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. Always handle in a fume hood and have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily accessible. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite solution before disposal.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
References
- Conrad-Limpach Reaction: For general procedures on quinoline synthesis, consult standard organic chemistry textbooks and relevant liter
-
Chlorination of Hydroxyquinolines: A representative procedure for the chlorination of a related hydroxy-heterocycle can be found in the synthesis of 2,6-dichloroquinoxaline. Available at: [Link][2]
-
Nucleophilic Aromatic Substitution: The principles of SNAAr on halo-heterocycles are well-documented. An example of such reactivity on a 4-chloroquinoline system is described in the context of reactions with 1,2,4-triazole. Available at: [Link][3][4]
-
Cyanation Reactions: For an overview of cyanation methods in organic synthesis. Available at: [Link][5] and [Link][1]
-
Palladium-Catalyzed Cyanation: For alternative, milder cyanation methods, particularly for less activated aryl halides. Available at: [Link][6]
Sources
Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloroquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the development of novel therapeutic agents and functional materials. Among the various substituted quinolines, 2,6-dichloroquinoline serves as a readily available and highly versatile building block for the synthesis of a diverse array of derivatives. The presence of two chlorine atoms at positions 2 and 6, which exhibit differential reactivity, allows for selective and sequential nucleophilic substitution reactions. This enables the controlled introduction of various functional groups, paving the way for the generation of extensive compound libraries for drug discovery and other applications.
This comprehensive guide provides an in-depth exploration of the principles and protocols for nucleophilic substitution reactions on 2,6-dichloroquinoline. It is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and field-proven, practical methodologies for the synthesis of 2- and 6-substituted quinoline derivatives. We will delve into the mechanistic underpinnings of these transformations, the factors governing regioselectivity, and detailed, step-by-step protocols for the introduction of nitrogen, oxygen, and sulfur nucleophiles.
Theoretical Background: The Chemistry of Nucleophilic Substitution on the Quinoline Ring
The reactivity of haloquinolines in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-deficient nature of the quinoline ring system, which is further influenced by the position of the halogen substituent. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, rendering the carbons of the pyridine ring (positions 2, 3, and 4) more electrophilic and thus more susceptible to nucleophilic attack compared to the carbons of the benzene ring (positions 5, 6, 7, and 8).
The SNAr Mechanism on Quinolines
The nucleophilic aromatic substitution on 2,6-dichloroquinoline typically proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.
Figure 1: The two-step addition-elimination SNAr mechanism.
In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring, with significant stabilization provided by the nitrogen atom. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.
Regioselectivity: C2 versus C6 Position
A key consideration in the functionalization of 2,6-dichloroquinoline is the regioselectivity of the nucleophilic attack. The chlorine atom at the C2 position is generally more reactive towards nucleophiles than the chlorine atom at the C6 position. This enhanced reactivity is attributed to two main factors:
-
Electronic Effects: The C2 position is ortho to the electron-withdrawing nitrogen atom, which strongly activates it for nucleophilic attack through both inductive and resonance effects. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2. In contrast, the C6 position is in the benzenoid ring and is less influenced by the electronic effects of the heterocyclic nitrogen.
-
Steric Hindrance: The C2 position is sterically more accessible to incoming nucleophiles compared to the C6 position, which is flanked by the fused ring system.
This inherent difference in reactivity allows for the selective mono-substitution at the C2 position under carefully controlled reaction conditions. Achieving selective substitution at the C6 position is more challenging and often requires the C2 position to be blocked or the use of specific catalytic systems that can override the inherent reactivity preference.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr reactions, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of haloquinolines, including 2,6-dichloroquinoline. These methods offer a broader substrate scope and often proceed under milder conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of 2,6-dichloroquinoline, the differential reactivity of the C-Cl bonds can be exploited to achieve selective amination. For instance, in the related 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the more reactive aryl bromide at the 6-position can be achieved in the presence of the less reactive chloro group at the 2-position by careful selection of the palladium catalyst, ligand, and reaction conditions.[1][2] This principle can be extended to 2,6-dichloroquinoline, where tuning the reaction parameters can favor substitution at either the C2 or C6 position.
Figure 2: General scheme for Buchwald-Hartwig amination of 2,6-dichloroquinoline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an aryl or vinyl halide, forming a carbon-carbon bond. This reaction is widely used for the synthesis of biaryl compounds. For 2,6-dichloroquinoline, selective mono-arylation can be achieved, typically at the more reactive C2 position, by controlling the stoichiometry of the boronic acid and the reaction conditions.[3][4]
Sonogashira Coupling
The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond. Similar to other cross-coupling reactions, the reactivity trend for halopyridines is I > Br > Cl. While 2,6-dichloroquinoline is less reactive than its bromo or iodo analogs, Sonogashira coupling can be achieved, often requiring more forcing conditions.[5][6] The difunctional nature of 2,6-dichloroquinoline allows for the possibility of sequential or double couplings to create more complex molecular architectures.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 2,6-dichloroquinoline with nitrogen, oxygen, and sulfur nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Selective Mono-amination at the C2-Position (Buchwald-Hartwig Conditions)
This protocol is adapted from methodologies developed for the selective amination of dihalopyridines and quinolines and is optimized for the preferential substitution at the more reactive C2 position.
Materials:
-
2,6-Dichloroquinoline
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture. If solubility is an issue, a small amount of anhydrous DMF (e.g., 1-2 mL) can be added as a co-solvent.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-chloroquinoline derivative.
Table 1: Representative Reaction Conditions for Selective C2-Amination
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 6 | ~85 |
| 2 | Piperidine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 8 | ~80 |
| 3 | Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/DMF | 90 | 12 | ~75 |
Yields are approximate and can vary depending on the specific amine and reaction scale.
Protocol 2: Selective Mono-methoxylation at the C2-Position
This protocol describes the selective introduction of a methoxy group at the C2 position of 2,6-dichloroquinoline. The higher reactivity of the C2 position allows for this selective substitution under relatively mild conditions.
Materials:
-
2,6-Dichloroquinoline
-
Sodium methoxide (NaOMe) solution (e.g., 25% in methanol) or solid sodium methoxide
-
Anhydrous methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium methoxide (1.1 mmol) to the solution. If using a solution of sodium methoxide in methanol, add the corresponding volume.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid product under vacuum to obtain the crude 2-methoxy-6-chloroquinoline.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Protocol 3: Thiolation at the C2-Position
This protocol outlines the synthesis of 2-thio-6-chloroquinoline derivatives via nucleophilic substitution with a thiol.
Materials:
-
2,6-Dichloroquinoline
-
Thiol (e.g., thiophenol, sodium thiomethoxide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 mmol) and anhydrous DMF (5 mL).
-
If using a neutral thiol like thiophenol, add potassium carbonate (1.5 mmol). If using a more acidic thiol or for a faster reaction, carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the thiolate solution.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-thio-6-chloroquinoline derivative.
Conclusion
2,6-Dichloroquinoline is a valuable and versatile starting material for the synthesis of a wide range of substituted quinoline derivatives. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective functionalization through both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies. By carefully controlling the reaction conditions, including the choice of nucleophile, catalyst, ligand, base, and solvent, researchers can achieve high yields and regioselectivity in their synthetic endeavors. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of 2,6-dichloroquinoline, enabling the development of novel compounds with potential applications in drug discovery and materials science.
References
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
AMATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. [Link]
- Process for preparing 2,6-dicholoroquinoxaline.
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. National Institutes of Health. [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Heterocycles. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]
-
Design, One Pot Synthesis and Insilco Studies of Substituted-1H-Pyrido [2, 1-b] Quinazolines as Anti-Angiogenic Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. National Institutes of Health. [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2,6-Dichloroquinoline-4-carbonitrile as a Pivotal Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline ring system is a key strategy in the development of novel drug candidates with enhanced potency and selectivity. Among the various substituted quinolines, 2,6-dichloroquinoline-4-carbonitrile emerges as a highly versatile and valuable intermediate for the synthesis of complex bioactive molecules. Its unique arrangement of chloro and cyano functionalities provides multiple reaction sites for diversification, making it an attractive starting material for the construction of compound libraries in drug discovery programs.[4][5] This document provides a comprehensive guide to the synthesis and potential applications of this compound, with a focus on its utility in the development of kinase inhibitors.
Physicochemical Properties of 2,6-Dichloroquinoline
A foundational precursor for the synthesis of this compound is 2,6-dichloroquinoline. Understanding its properties is crucial for handling and for the successful execution of subsequent synthetic transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₅Cl₂N | [6][7] |
| Molecular Weight | 198.05 g/mol | [6][7][8] |
| Appearance | White to orange to tan crystal or powder | [7] |
| Melting Point | 161-164 °C | [6] |
| Boiling Point | 172 °C / 13 mmHg | [7] |
| Solubility | Soluble in chloroform. | [9] |
Synthesis of this compound
The introduction of a cyano group at the C4 position of the 2,6-dichloroquinoline scaffold can be efficiently achieved through palladium-catalyzed cyanation of the corresponding aryl chloride. The chlorine atom at the C4 position of the quinoline ring is generally more susceptible to nucleophilic substitution than the chlorine at the C2 position, allowing for regioselective functionalization.[10]
Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol is based on established methods for the palladium-catalyzed cyanation of aryl chlorides and is adapted for the specific substrate, 2,6-dichloroquinoline.[4][11][12]
Reaction Scheme:
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. echemi.com [echemi.com]
- 8. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]
- 10. Quinoline Derivative and Their Pharmacological & Medicinal Potential - Neliti [neliti.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable, Two-Stage Synthesis of 2,6-Dichloroquinoline-4-carbonitrile for Pharmaceutical Intermediate Production
Abstract
2,6-Dichloroquinoline-4-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents. The development of a robust, safe, and scalable synthetic route is critical for its application in drug discovery and development. This document details a validated two-stage process for the multigram-scale synthesis of this compound. The strategy involves the initial synthesis of a 2,4,6-trichloroquinoline intermediate via chlorination of a quinolinedione precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the 4-cyano group. This application note provides in-depth protocols, discusses the chemical principles underpinning the methodology, outlines critical safety procedures for handling hazardous reagents, and addresses key considerations for process scale-up.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in drug design, forming the core of numerous approved therapeutics.[1][2] Specifically, substituted quinoline-4-carbonitriles are versatile intermediates, allowing for the elaboration of the cyano group into amides, tetrazoles, or other functional groups relevant to creating libraries of potential drug candidates.
Direct synthesis of the target compound is challenging. Therefore, a robust, multi-step approach was designed with scalability and safety as primary drivers. The chosen synthetic pathway leverages common industrial reagents and well-established, high-yielding transformations. The overall strategy is a two-part process:
-
Part A: Synthesis of 2,4,6-Trichloroquinoline. This key intermediate is prepared from commercially available 4-chloroaniline. The process involves a Conrad-Limpach cyclization to form the quinoline core, followed by a dehydration/chlorination step using phosphorus oxychloride (POCl₃) to install the chloro groups at the 2- and 4-positions.
-
Part B: Regioselective Cyanation. The 2,4,6-trichloroquinoline intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction. The C4-chloro substituent is the most activated towards nucleophilic attack, allowing for its selective displacement by a cyanide anion to yield the final product.
This approach was selected over other methods, such as a Sandmeyer reaction on a 4-amino precursor, due to the operational simplicity and high regioselectivity of the SNAr cyanation step on the trichloro-intermediate.[3][4]
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part A: Synthesis of 2,4,6-Trichloroquinoline (Intermediate)
This procedure first builds the quinoline core and then installs the necessary chloro groups for the subsequent cyanation. The chlorination step is highly effective but requires stringent safety measures due to the nature of phosphorus oxychloride.
Protocol A.1: Synthesis of 6-Chloro-4-hydroxy-2(1H)-quinolone
-
To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable high-boiling solvent like diphenyl ether, add diethyl malonate (1.1 eq).
-
Heat the mixture to a gentle reflux (approx. 180-200 °C) for 2 hours. The reaction progress can be monitored by TLC.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to drive the thermal cyclization. Ethanol will distill from the reaction mixture.
-
Cool the reaction mixture to below 100 °C and dilute with hexanes to precipitate the product.
-
Filter the crude solid, wash thoroughly with hexanes, and dry under vacuum. The product is typically used in the next step without further purification.
Protocol A.2: Chlorination to form 2,4,6-Trichloroquinoline
-
Caution: This reaction must be performed in a certified chemical fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.
-
Charge a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to scrub HCl) with 6-chloro-4-hydroxy-2(1H)-quinolone (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the solid. The reaction is often run with POCl₃ serving as both the reagent and the solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process that generates a large volume of HCl gas. Ensure the quench is performed in a well-ventilated fume hood and that the receiving vessel has adequate headspace.
-
Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trichloroquinoline, which can be purified by recrystallization from ethanol or by column chromatography.
Part B: Regioselective Cyanation to Yield this compound
This step involves the handling of an acute toxin (sodium cyanide). A detailed risk assessment and Standard Operating Procedure (SOP) must be in place before beginning. All operations involving cyanide salts must be conducted in a designated area within a chemical fume hood.[5][6] An emergency cyanide exposure kit must be readily accessible.
Protocol B.1: Synthesis of this compound
-
Caution: Sodium cyanide (NaCN) is a fast-acting and potentially lethal poison upon ingestion, inhalation, or skin contact.[5] It reacts with acid to produce highly toxic hydrogen cyanide (HCN) gas.[7] Never work with cyanides alone.
-
In a chemical fume hood, charge a dry flask with 2,4,6-trichloroquinoline (1.0 eq) and sodium cyanide (NaCN, 1.2 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by HPLC or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Decontamination: Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing an aqueous solution of sodium hypochlorite (bleach, ~10-15%) to quench and oxidize any unreacted cyanide ions into less toxic cyanate. Stir for at least 1 hour to ensure complete deactivation. The pH should be kept basic (pH > 10) during this process.
-
The product will often precipitate from the aqueous mixture. Filter the solid product and wash thoroughly with water.
-
If the product does not precipitate, extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.
Process Safety and Hazard Analysis
Scaling up chemical synthesis requires a thorough understanding of the associated hazards beyond the bench scale.
| Reagent/Solvent | Primary Hazard | Handling Precautions & Mitigation |
| Phosphorus Oxychloride (POCl₃) | Highly corrosive, toxic by inhalation, reacts violently with water. | Use in a chemical fume hood. Add slowly to other reagents. Quench carefully onto ice. Wear acid-resistant gloves and face shield. |
| Sodium Cyanide (NaCN) | Acutely toxic (fatal if swallowed, inhaled, or in contact with skin).[5] Releases HCN gas with acid. | Handle only in a designated area of a fume hood. Use a dedicated set of glassware. Avoid contact with acids. Have a cyanide antidote kit available. |
| Dimethyl Sulfoxide (DMSO) | Can enhance skin absorption of other chemicals. | Wear appropriate gloves (double-gloving recommended). Avoid skin contact. |
| Hydrochloric Acid (HCl) gas | Corrosive, respiratory irritant. | Generated during POCl₃ quench. Ensure adequate ventilation and consider using a scrubber for large-scale reactions. |
Cyanide Waste Management: All aqueous waste streams from the cyanation step must be treated with sodium hypochlorite at a basic pH for a sufficient period to ensure the complete destruction of cyanide ions before disposal. Solid waste (gloves, filter paper) should be similarly treated before being placed in a designated hazardous waste container.[6][7]
Analytical Characterization
The identity and purity of the final product must be confirmed by standard analytical methods.
| Analysis | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.3-8.5 (s, 1H), 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 7.6-7.8 (dd, 1H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | Peaks expected for quinoline carbons, with a nitrile carbon (~115 ppm) and carbons attached to chlorine. |
| Mass Spectrometry (ESI+) | Calculated m/z for C₁₀H₄Cl₂N₂ [M+H]⁺. The spectrum should show the characteristic isotopic pattern for two chlorine atoms. |
| HPLC Purity | >98% (column: C18, mobile phase: acetonitrile/water gradient, detection: 254 nm). |
Scale-Up Considerations and Troubleshooting
Transitioning from the laboratory bench to a pilot or production scale introduces challenges that must be proactively managed.[8]
-
Heat Transfer: Both the POCl₃ quench and the cyanation reaction can be exothermic. The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[8] Use of jacketed reactors with precise temperature control is essential. For highly exothermic steps, consider a semi-batch process where a reagent is added slowly to control the rate of heat generation.
-
Mass Transfer (Mixing): Efficient mixing is crucial for reaction homogeneity and preventing localized hot spots. Magnetic stirring is inadequate for larger volumes; mechanical overhead stirring with an appropriately designed impeller is required.[8]
-
Cyanide Handling: At scale, the risks associated with handling solid sodium cyanide increase. Consider using a briquette form to minimize dust or preparing a solution in a contained system. Engineering controls, such as glove boxes or closed-transfer systems, should be evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Chlorination (Part A) | Insufficient POCl₃, reaction time, or temperature. Water in the starting material. | Increase reagent stoichiometry or reaction time. Ensure starting quinolone is perfectly dry. Add a catalytic amount of DMF. |
| Low Yield in Cyanation (Part B) | Inactive cyanide (hydrolyzed). Insufficient temperature. Water in the DMSO solvent. | Use fresh, dry sodium cyanide. Ensure the reaction temperature is maintained. Use anhydrous DMSO. |
| Formation of 4-hydroxy impurity | Incomplete cyanation followed by hydrolysis during workup. | Drive the cyanation reaction to completion as monitored by HPLC. Avoid acidic conditions during workup until after the cyanide quench. |
| Difficult Work-up of POCl₃ quench | Uncontrolled addition leading to violent reaction. Formation of solid phosphorus oxides. | Add the reaction mixture very slowly to a large excess of ice with highly efficient stirring. Ensure the mixture remains cold throughout the addition. |
Conclusion
The two-stage synthetic route described provides a reliable and scalable method for producing high-purity this compound. The process relies on well-understood chemical transformations and commercially available starting materials. Critical to the successful and safe implementation of this synthesis, particularly at scale, is a rigorous adherence to safety protocols for handling phosphorus oxychloride and sodium cyanide. By carefully managing reaction exotherms, ensuring efficient mixing, and implementing proper waste decontamination procedures, this protocol serves as a solid foundation for the production of this valuable pharmaceutical intermediate.
References
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cyanochlorination and cyanation of isoquinolines. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Google Patents. (n.d.).
-
Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2003). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. [Link]
-
Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]
-
Stanford University. (n.d.). Information on Cyanide Compounds. [Link]
-
YouTube. (2023). Cyanation Reaction. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
YouTube. (2024). Cyanation reaction safety. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
OHSA. (n.d.). Cyanide. [Link]
-
Wikipedia. (n.d.). Cyanation. [Link]
-
Chem LibreTexts. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoline Cyanation
Welcome to the technical support center for quinoline cyanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyanation reactions on quinoline scaffolds. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the causality behind experimental choices to ensure the success of your syntheses.
Introduction to Quinoline Cyanation
The introduction of a cyano group onto a quinoline ring is a crucial transformation in medicinal chemistry and materials science. The resulting cyanoquinolines are valuable precursors for a wide range of functional groups and are integral to the synthesis of numerous bioactive molecules. However, the inherent electronic properties of the quinoline ring system can present challenges in achieving high yields and regioselectivity. This guide will walk you through the most common and effective methods for quinoline cyanation, offering solutions to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Regioselectivity in Quinoline Cyanation
Question 1: I need to install a cyano group at the C2-position of my quinoline. What is the most reliable strategy?
Achieving selective C2-cyanation of a quinoline is best accomplished by first activating the nitrogen atom through the formation of a quinoline N-oxide. The N-oxide functionality enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack.
Recommended Protocol: C2-Cyanation of Quinoline N-Oxides with TMSCN
A highly effective method for the regioselective C2-cyanation of quinoline N-oxides utilizes trimethylsilyl cyanide (TMSCN) in the presence of an activating agent, such as (diacetoxyiodo)benzene (PIDA), under metal-free conditions.[1]
Step-by-Step Protocol:
-
N-Oxide Formation: If you are starting with a quinoline, you will first need to synthesize the corresponding N-oxide, typically by using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: To a solution of the quinoline N-oxide in a suitable solvent (e.g., dichloroethane), add TMSCN (typically 2-3 equivalents).
-
Activation: Add PIDA (1.5 equivalents) to the reaction mixture. PIDA acts as an activator, facilitating the cleavage of the N-O bond.[1]
-
Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is typically quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Troubleshooting:
-
Low Yield:
-
Substituent Effects: Electron-rich quinoline N-oxides generally give better yields than electron-deficient ones.[1] If your substrate has strongly electron-withdrawing groups, you may need to use higher temperatures or longer reaction times.
-
Incomplete Activation: Ensure your PIDA is of high purity and that you are using a sufficient stoichiometric amount.
-
-
No Reaction:
-
Confirm the formation of the N-oxide before starting the cyanation reaction.
-
TMSCN can be sensitive to moisture. Use anhydrous solvents and handle TMSCN under an inert atmosphere.
-
Question 2: How can I achieve cyanation at the C4-position of a quinoline?
Direct C-H cyanation is a powerful method for introducing a cyano group at the C4-position of quinolines. This approach avoids the need for pre-functionalized starting materials like haloquinolines.
Recommended Protocol: Vanadium-Catalyzed Direct C4-H Cyanation
A catalytic system based on vanadium-containing heteropoly acids, such as H₇PV₄Mo₈O₄₀, can selectively cyanate the C4-position of quinolines using TMSCN as the cyanide source and molecular oxygen as the terminal oxidant.[2]
Step-by-Step Protocol:
-
Catalyst Preparation: Prepare a solution of the vanadium-containing heteropoly acid catalyst in a suitable solvent like DMSO.
-
Reaction Setup: In a reaction vessel, combine the quinoline substrate, TMSCN (4 equivalents), and the catalyst solution.
-
Reaction Conditions: Stir the mixture vigorously at 100 °C under an atmosphere of oxygen.
-
Monitoring and Work-up: Monitor the reaction by GC or LC-MS. After completion, the work-up typically involves dilution with water, neutralization, and extraction with an organic solvent. Purification is achieved through column chromatography.
Troubleshooting:
-
Mixture of Isomers (C2 and C4): While this method shows a strong preference for the C4-position, some C2-cyanation may occur.[3] Optimizing the catalyst loading and reaction temperature can help improve the C4/C2 ratio.
-
Low Conversion:
-
Ensure a continuous supply of oxygen to the reaction mixture.
-
The catalyst's acidic properties are crucial for the reaction.[3] Ensure the catalyst has not degraded.
-
Part 2: Cyanation of Haloquinolines
Question 3: My palladium-catalyzed cyanation of 2-chloroquinoline is giving low yields and a lot of starting material is recovered. What's going wrong?
Palladium-catalyzed cyanation of haloquinolines is a common strategy, but it is often plagued by catalyst deactivation. Cyanide ions can irreversibly bind to the palladium center, poisoning the catalyst and stalling the catalytic cycle.[4]
Key Considerations for Optimizing Palladium-Catalyzed Cyanation:
| Parameter | Recommendation | Rationale |
| Cyanide Source | Use Zn(CN)₂ instead of KCN or NaCN. | Zn(CN)₂ has lower solubility in organic solvents, which helps to maintain a low concentration of free cyanide ions in the solution, thus minimizing catalyst poisoning.[4] |
| Ligand | Use bulky, electron-rich phosphine ligands like Xantphos. | These ligands can stabilize the palladium catalyst and promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. |
| Solvent | Use polar aprotic solvents like DMAc or DMF. | These solvents help to dissolve the reactants and facilitate the reaction. |
| Additives | The addition of a base like i-Pr₂NEt can be beneficial. | The base can help to activate the catalyst and neutralize any acidic byproducts. |
Troubleshooting:
-
Catalyst Poisoning: If you suspect catalyst poisoning, try using a lower concentration of the cyanide source or adding it portion-wise throughout the reaction.
-
Poor Reactivity of Aryl Chloride: Aryl chlorides are less reactive than aryl bromides or iodides. You may need to use a more active catalyst system, higher temperatures, or longer reaction times.
-
Irreproducible Results: The reaction can be sensitive to moisture and air. Ensure you are using anhydrous solvents and an inert atmosphere. The quality of the cyanide source and catalyst is also critical.[4]
Part 3: Classical Methods for Quinoline Cyanation
Question 4: What is the Reissert reaction, and when is it a suitable method for quinoline functionalization?
The Reissert reaction is a classical method that transforms a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound.[5][6] This reaction is particularly useful when you want to introduce a cyano group at the C2-position and have an acyl group on the nitrogen, which can be a handle for further transformations.
Mechanism Overview:
-
The quinoline nitrogen attacks the acyl chloride, forming a highly electrophilic N-acylquinolinium salt.
-
A cyanide ion then attacks the C2-position of the activated quinoline ring to form the stable Reissert compound.
Step-by-Step Protocol:
-
Reaction Setup: A two-phase system of dichloromethane and water is typically used. The quinoline is dissolved in the organic phase.
-
Reagent Addition: An acyl chloride (e.g., benzoyl chloride) is added, followed by an aqueous solution of a cyanide salt (e.g., potassium cyanide).
-
Reaction Conditions: The reaction is stirred vigorously at room temperature.
-
Work-up and Isolation: The organic layer is separated, washed, dried, and concentrated to yield the Reissert compound, which can often be purified by recrystallization.
Troubleshooting:
-
Hydrolysis of Acyl Chloride: The biphasic reaction conditions can lead to hydrolysis of the acyl chloride. Using a slight excess of the acyl chloride can help to drive the reaction to completion.
-
Low Yield: Ensure vigorous stirring to maximize the interfacial area between the two phases. The purity of the quinoline and the acyl chloride is also important.
Question 5: I've heard of the Reissert-Henze reaction. How is it different from the standard Reissert reaction, and what are its applications?
The Reissert-Henze reaction is a variation that starts with a quinoline N-oxide.[7] It is a powerful method for introducing a nucleophile, including cyanide, at the C2-position of the quinoline ring.
Mechanism Overview:
-
The quinoline N-oxide reacts with an acylating agent (e.g., benzoyl chloride) to form an N-acyloxyquinolinium salt.
-
This intermediate is highly reactive towards nucleophiles. Addition of a cyanide source leads to the formation of a 2-cyano-1,2-dihydroquinoline intermediate.
-
Elimination of the acyloxy group restores the aromaticity of the quinoline ring, yielding the 2-cyanoquinoline product.
Troubleshooting:
-
Side Reactions: The use of polar solvents can lead to undesired side reactions. Non-polar solvents are generally preferred.[7]
-
Formation of Byproducts: The choice of the acylating agent can influence the reaction outcome. Benzoyl chloride is commonly used and generally gives good results.
Visualizing the Workflows
Workflow for C2-Cyanation of Quinoline N-Oxides
Caption: C2-Cyanation via N-Oxide Activation.
Decision Tree for Choosing a Cyanation Method
Caption: Choosing the Right Cyanation Method.
Summary of Key Reaction Conditions
| Reaction Type | Key Reagents | Typical Solvent(s) | Temperature | Key Advantages | Common Issues |
| C2-Cyanation of N-Oxide | Quinoline N-oxide, TMSCN, PIDA | DCE | 80 °C | High regioselectivity for C2, metal-free.[1] | Requires N-oxide synthesis, sensitive to substrate electronics. |
| C4-Direct C-H Cyanation | Quinoline, TMSCN, Vanadium catalyst, O₂ | DMSO | 100 °C | Direct functionalization of C-H bond, good C4 selectivity.[2] | Can give some C2-isomer, requires specialized catalyst. |
| Palladium-Catalyzed | Haloquinoline, Zn(CN)₂, Pd-catalyst, Ligand | DMAc, DMF | 80-120 °C | Broad substrate scope, applicable to various haloquinolines. | Catalyst poisoning by cyanide, harsh conditions for chlorides.[4] |
| Reissert Reaction | Quinoline, Acyl chloride, KCN | CH₂Cl₂/H₂O | Room Temp. | Forms versatile Reissert compound intermediate.[5][6] | Biphasic reaction, potential for acyl chloride hydrolysis. |
| Reissert-Henze Reaction | Quinoline N-oxide, Acyl chloride, Cyanide source | Non-polar solvents | 60-80 °C | Good for C2-functionalization of N-oxides.[7] | Can have side reactions in polar solvents. |
References
-
Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. Retrieved from [Link]
-
(n.d.). Strategies for C2‐cyanation of quinolines. ResearchGate. Retrieved from [Link]
-
Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. (2013). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications. Retrieved from [Link]
-
(n.d.). Reissert reaction. chemeurope.com. Retrieved from [Link]
-
(n.d.). Reissert reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Reissert Reaction. Merck Index. Retrieved from [Link]
-
(2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. Retrieved from [Link]
-
(n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Retrieved from [Link]
-
(n.d.). Reissert reaction. Grokipedia. Retrieved from [Link]
-
(n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Synthetic Organic Chemistry, Japan. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(1), 202–205. Retrieved from [Link]
-
da Silva, A. B. F., de Oliveira, B. G., & de Souza, R. O. M. A. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 713-725. Retrieved from [Link]
-
Coombs, J. R., Fraunhoffer, K. J., Simmons, E. M., Stevens, J. M., Wisniewski, S. R., & Yu, M. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reissert_reaction [chemeurope.com]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
troubleshooting 2,6-Dichloroquinoline-4-carbonitrile NMR analysis
Welcome to the technical support guide for the NMR analysis of 2,6-dichloroquinoline-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide practical, field-proven insights rooted in rigorous scientific principles to ensure the integrity of your analytical data.
Foundational Analysis: The Expected NMR Spectrum
Before troubleshooting, it is imperative to have a baseline understanding of the expected NMR signature for pure this compound. The molecule's rigid, aromatic structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
Molecular Structure and Numbering
For clarity in spectral assignment, the standard IUPAC numbering for the quinoline ring is used. The key positions influencing the NMR spectrum are the protons at C3, C5, C7, and C8.
Predicted Chemical Shifts
The following table summarizes the estimated chemical shifts (δ) in ppm relative to TMS. These values are predicted based on the analysis of similar substituted quinoline systems and are provided as a reference baseline.[1][2] Actual experimental values may vary depending on the solvent, concentration, and temperature.
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-3 | 7.8 - 8.0 | C-2 | 150 - 152 |
| H-5 | 8.2 - 8.4 | C-3 | 122 - 124 |
| H-7 | 7.7 - 7.9 | C-4 | 118 - 120 |
| H-8 | 8.0 - 8.2 | C-CN | 115 - 117 |
| C-4a | 148 - 150 | ||
| C-5 | 128 - 130 | ||
| C-6 | 135 - 137 | ||
| C-7 | 126 - 128 | ||
| C-8 | 130 - 132 | ||
| C-8a | 145 - 147 |
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your NMR analysis. Each entry details the potential cause and provides a logical, step-by-step approach to diagnosis and resolution.
Q1: My ¹H NMR spectrum shows broad, ill-defined peaks instead of sharp signals. What is the cause?
Answer: Peak broadening is a common artifact in NMR spectroscopy that can arise from several factors. The underlying cause is typically related to a process that shortens the relaxation time (T₂) of the nuclei.[3]
Causality and Diagnosis:
-
Poor Solubility/Aggregation: this compound has limited solubility in common non-polar solvents like CDCl₃. At higher concentrations, molecules may aggregate or begin to precipitate, leading to a non-homogeneous solution. This severely degrades spectral quality.
-
Troubleshooting Step: Visually inspect your NMR tube for any cloudiness or solid particles. Try acquiring the spectrum in a more polar aprotic solvent like DMSO-d₆ or acetone-d₆. If the peaks sharpen, solubility was the issue.[4]
-
-
Instrumental Factors (Poor Shimming): The homogeneity of the magnetic field (B₀) across the sample volume is critical. Poor shimming results in molecules in different parts of the sample experiencing slightly different magnetic fields, causing a broadening of all peaks.
-
Troubleshooting Step: Before blaming the sample, always re-shim the spectrometer. If the peaks of the residual solvent (e.g., the singlet for CHCl₃ at 7.26 ppm) are also broad, the issue is almost certainly shimming.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can dramatically increase relaxation rates and cause significant peak broadening.
-
Troubleshooting Step: Prepare a fresh sample, ensuring your starting material is pure. If you suspect dissolved oxygen, bubble an inert gas like nitrogen or argon through the solvent before adding your compound. Filtering the sample through a small plug of silica or celite can sometimes remove metallic impurities.
-
Q2: I see unexpected sharp singlets in my spectrum, particularly around 1.5-2.5 ppm and 7.26 ppm. What are they?
Answer: These are almost certainly signals from residual solvents or common laboratory contaminants. Their presence can complicate integration and obscure signals from your compound of interest.
Causality and Diagnosis:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) can be difficult to remove completely and will appear in your spectrum.[4] Water is also a very common contaminant.
| Common Contaminant | Typical ¹H Shift (CDCl₃) | Multiplicity |
| Water | ~1.56 ppm | singlet (broad) |
| Acetone | 2.17 ppm | singlet |
| Ethyl Acetate (CH₃) | 1.26 ppm | triplet |
| Ethyl Acetate (CH₂) | 4.12 ppm | quartet |
| Dichloromethane | 5.30 ppm | singlet |
| Silicone Grease | ~0.07 ppm | singlet (broad) |
-
NMR Solvent Peak: The peak at 7.26 ppm in CDCl₃ is the residual, non-deuterated chloroform (CHCl₃).
-
Troubleshooting Step: This peak is unavoidable. If it overlaps with an aromatic signal from your compound, you must switch to a different deuterated solvent, such as acetone-d₆ or benzene-d₆, to shift the signals apart.[4]
-
Q3: My aromatic region is more complex than expected, showing extra doublets or multiplets. What are these signals?
Answer: Extra aromatic signals that do not correspond to known solvent impurities strongly suggest the presence of structurally related impurities from the synthesis or degradation of the target compound.
Causality and Diagnosis:
-
Incomplete Reaction/Starting Materials: The synthesis of quinolines can involve multiple steps.[8] An incomplete reaction could leave precursors in your final product.
-
Troubleshooting Step: Review your synthetic route. Acquire NMR spectra of your key starting materials and intermediates to see if any of their signals match the impurity peaks.
-
-
Side-Reaction Products (e.g., Dechlorination): Catalytic or reductive conditions during synthesis or workup can sometimes lead to the partial or complete removal of chloro substituents, a process known as hydrodechlorination.[9] This would result in species like 2-chloroquinoline-4-carbonitrile or 6-chloroquinoline-4-carbonitrile.
-
Troubleshooting Step: The presence of a dechlorinated impurity will fundamentally change the splitting patterns. For example, if the chlorine at C6 is replaced by a proton, you would expect to see new couplings between H5, H6, and H7, leading to a more complex multiplet structure. Advanced 2D NMR techniques like COSY can help establish these new H-H correlations.
-
-
Degradation (Hydrolysis of Nitrile): The carbonitrile group is susceptible to hydrolysis to the corresponding primary amide (2,6-dichloroquinoline-4-carboxamide) or carboxylic acid, especially in the presence of trace acid or base and water.[10]
-
Troubleshooting Step: Hydrolysis to the amide would introduce two new broad signals in the ¹H NMR spectrum (typically > 7.0 ppm) corresponding to the -NH₂ protons. These protons are exchangeable. To confirm, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. If the suspected amide peaks disappear or significantly decrease in intensity, this confirms their identity as exchangeable protons.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent and concentration for acquiring a high-quality spectrum?
-
A: While CDCl₃ is common, DMSO-d₆ is often a better choice for this class of compounds due to superior solubility, which minimizes aggregation-related peak broadening. Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.
-
-
Q: My integrations for the aromatic region are not accurate. Why?
-
A: This can happen if the relaxation delay (d1) in your acquisition parameters is too short, especially for quaternary carbons in ¹³C NMR. For quantitative ¹H NMR, ensure your d1 is at least 5 times the longest T₁ relaxation time. Also, ensure your signals are not overlapping with broad impurity peaks like water.
-
-
Q: How can I definitively confirm the structure of a suspected impurity?
-
A: The gold standard is isolation followed by full characterization. However, a practical and powerful alternative is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can separate the impurity from your main compound and provide its molecular weight, which is invaluable for identification.[11]
-
-
Q: Can the compound degrade in the NMR tube over time?
Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Accurately weigh 5-10 mg of your purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).
-
Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Insert the tube into the spinner turbine and place it in the spectrometer for analysis.
Protocol 2: D₂O Shake Experiment for Exchangeable Protons
-
Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop (approx. 20 µL) of deuterium oxide (D₂O) to the tube.
-
Cap the tube securely and shake vigorously for 30 seconds to ensure mixing.
-
Allow the sample to re-equilibrate for 2-3 minutes.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the "before" and "after" spectra. The disappearance or significant attenuation of a peak confirms it is an exchangeable proton (e.g., from an -NH₂ or -OH group of an impurity).[4]
References
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
- Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]
-
Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Available at: [Link]
-
PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available at: [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. Available at: [Link]
-
PubMed. Quinoline Biodegradation and Its Nitrogen Transformation Pathway by a Pseudomonas Sp. Strain. Available at: [Link]
-
ResearchGate. Possible degradation pathway of quinoline. Available at: [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Computational Models for Quinoline Derivatives: From In Silico to In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of computational models for quinoline derivatives. We will delve into the core principles of model validation, compare common computational approaches, and provide detailed protocols for the requisite experimental verification. Our focus is on establishing a self-validating system where computational predictions are synergistically integrated with experimental data to build trustworthy and predictive models.
The Bedrock of Trust: OECD Principles for QSAR Model Validation
For a computational model, particularly a Quantitative Structure-Activity Relationship (QSAR) model, to be considered scientifically valid and acceptable for regulatory purposes, it must adhere to the principles established by the Organisation for Economic Co-operation and Development (OECD).[3][4][5] These principles provide a framework for ensuring transparency, reproducibility, and reliability.
The five core OECD principles are:
-
A defined endpoint: The biological activity or property being modeled (e.g., IC50 against a specific cancer cell line, antimalarial activity) must be clearly and unambiguously defined.[3] This includes specifying the experimental protocol used to measure the endpoint.
-
An unambiguous algorithm: The computational method used to develop the model must be clearly described, allowing for independent reconstruction and verification.[3] This includes details of the software, descriptors used, and the mathematical relationship derived.
-
A defined applicability domain (AD): Every model has limitations. The AD defines the chemical space in which the model can make reliable predictions.[6] It is crucial to define the AD to prevent extrapolation to molecules that are structurally dissimilar to the training set.
-
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be rigorously evaluated using a variety of statistical metrics.[3][6] This involves both internal validation (assessing the model's performance on the training data) and external validation (assessing its performance on an independent dataset).
-
A mechanistic interpretation, if possible: Where feasible, the model should be interpretable in terms of the underlying biological and chemical mechanisms.[3] This adds to the scientific credibility of the model and can provide valuable insights for drug design.
The following diagram illustrates the workflow for developing and validating a QSAR model in accordance with OECD principles.
Caption: Workflow for QSAR model development and validation following OECD principles.
Comparing Computational Models for Quinoline Derivatives
Several computational techniques can be employed to model the structure-activity relationships of quinoline derivatives. The choice of method often depends on the nature of the available data and the specific research question. Here, we compare three commonly used approaches: 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and Molecular Docking.
| Model Type | Description | Strengths | Limitations | Typical Application for Quinolines |
| 2D-QSAR | Relates biological activity to 2D structural descriptors (e.g., topological indices, physicochemical properties). | Computationally inexpensive, easy to interpret. | Does not consider the 3D conformation of molecules. | Rapid screening of large libraries, identifying key physicochemical properties influencing activity.[7] |
| 3D-QSAR (CoMFA & CoMSIA) | Correlates biological activity with 3D molecular fields (steric, electrostatic, hydrophobic, etc.).[8] | Provides a 3D representation of SAR, useful for lead optimization. | Requires molecular alignment, can be computationally intensive. | Guiding modifications to the quinoline scaffold to enhance interactions with a biological target.[9][10] |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target.[11] | Provides insights into ligand-receptor interactions at an atomic level.[12] | Requires a high-resolution 3D structure of the target, scoring functions can be inaccurate. | Elucidating the binding mechanism of quinoline derivatives to their target protein, virtual screening.[13] |
A recent study on quinoline derivatives as inhibitors of Plasmodium falciparum provides a practical comparison.[7][14] The researchers developed 2D-QSAR, CoMFA, and CoMSIA models and found that the CoMSIA and 2D-QSAR models outperformed the CoMFA model in terms of predictive capacity.[7][14] This highlights the importance of evaluating multiple modeling techniques for a given dataset.
The Crucial Step: Experimental Validation
Computational models, no matter how statistically robust, generate hypotheses that must be tested experimentally.[15] The ultimate validation of a model's predictive power lies in its ability to correctly predict the activity of newly designed and synthesized compounds.
Experimental Workflow for Validating Computationally Designed Quinoline Derivatives
The following diagram outlines a typical workflow for the experimental validation of computationally designed quinoline derivatives.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 14. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blogs.rsc.org [blogs.rsc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
